molecular formula C14H42N4O6P2 B12692504 Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate CAS No. 94202-00-3

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B12692504
CAS No.: 94202-00-3
M. Wt: 424.45 g/mol
InChI Key: JNLGOFDIHZYRPL-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the bisphosphonate class, distinguished by a central P–C–P bond that replaces the oxygen bridge in pyrophosphate (P–O–P). This substitution confers resistance to enzymatic hydrolysis, a hallmark of bisphosphonate stability. The compound’s IUPAC name, triammonium [dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate , reflects its three ammonium counterions, dodecyl (C₁₂H₂₅) alkyl chain, and dual phosphonate groups.

The molecular formula is inferred as C₁₄H₄₂N₄O₆P₂ , derived by analogy to structurally similar compounds such as triammonium hydrogen [(octylimino)bis(methylene)]bisphosphonate (C₁₀H₃₄N₄O₆P₂) and diammonium derivatives of dodecylimino analogs. The dodecyl group introduces hydrophobicity, while the ammonium ions enhance aqueous solubility, creating a amphiphilic profile critical for interfacial interactions.

Historical Development of Bisphosphonate Compounds

Bisphosphonates emerged in the 1960s as synthetic analogs of pyrophosphate, initially investigated for their ability to inhibit ectopic calcification. Early derivatives like etidronate (1-hydroxyethylidene-1,1-bisphosphonate) demonstrated utility in Paget’s disease but exhibited limited potency and selectivity. The 1980s saw the development of nitrogen-containing bisphosphonates (e.g., pamidronate ), which leveraged aminoalkyl side chains to enhance affinity for hydroxyapatite and cellular targeting.

The incorporation of long alkyl chains, as seen in dodecylimino derivatives, marked a strategic shift toward optimizing pharmacokinetic properties. By elongating the hydrophobic tail, researchers aimed to prolong skeletal retention and modulate interactions with lipid bilayers. This compound epitomizes this progression, combining the mineral-binding capacity of bisphosphonates with tailored lipophilicity for enhanced bioavailability.

Structural Relationship to Alkylaminobisphosphonate Derivatives

The compound’s structure comprises three key elements:

  • Geminal bisphosphonate core : The P–C–P backbone facilitates strong chelation with calcium ions, enabling preferential adsorption onto hydroxyapatite surfaces.
  • Dodecylimino bridge : A 12-carbon alkyl chain linked via an imino group (–NH–) to the bisphosphonate moiety. This configuration enhances membrane permeability and prolongs skeletal half-life compared to shorter-chain analogs like octylimino derivatives.
  • Triammonium counterions : Neutralization of phosphonate groups with ammonium (NH₄⁺) improves solubility in polar solvents, contrasting with sodium or potassium salts used in earlier bisphosphonates.

Structurally, it aligns with the alkylaminobisphosphonate subclass, which includes compounds like clodronate (dichloromethylene bisphosphonate) and alendronate (4-amino-1-hydroxybutylidene bisphosphonate). However, its extended alkyl chain and ammonium stoichiometry distinguish it from first- and second-generation bisphosphonates, offering a unique balance of hydrophobicity and ionic character.

Comparative analysis with related compounds reveals incremental innovations:

Feature This compound Pamidronate Clodronate
Alkyl Chain Length C₁₂ (dodecyl) C₃ (aminopropyl) None (chlorinated)
Counterions NH₄⁺ (3 equivalents) Na⁺ Cl⁻
Water Solubility Moderate (enhanced by NH₄⁺) High Low
Hydroxyapatite Affinity High (due to P–C–P and C₁₂ chain) Moderate High

Properties

CAS No.

94202-00-3

Molecular Formula

C14H42N4O6P2

Molecular Weight

424.45 g/mol

IUPAC Name

triazanium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C14H33NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);3*1H3

InChI Key

JNLGOFDIHZYRPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis of this compound generally starts from:

  • A dodecylamine derivative (providing the dodecylimino group)
  • Formaldehyde or a suitable methylene source
  • Phosphorous acid or phosphite reagents for phosphonation

The key reaction involves the Mannich-type condensation where the amine, formaldehyde, and phosphorous acid react to form the bisphosphonate structure with methylene bridges linking the phosphonate groups to the nitrogen atom of the dodecyl chain.

Reaction Conditions

  • The reaction is typically conducted under acidic conditions to facilitate the formation of the bisphosphonate.
  • Temperature control is critical; moderate heating (e.g., 60–90 °C) is often applied to accelerate the reaction without decomposing sensitive intermediates.
  • The reaction mixture is stirred for extended periods (several hours to days) to ensure complete conversion.
  • After reaction completion, the mixture is neutralized with ammonia to form the triammonium salt, enhancing solubility and stability.

Purification

  • The crude product is purified by recrystallization from suitable solvents such as methanol or water.
  • Drying under reduced pressure yields the pure this compound.

Comparative Table of Preparation Parameters

Parameter Description/Value Notes
Starting amine Dodecylamine or dodecyl-imino precursor Provides hydrophobic alkyl chain
Phosphorus source Phosphorous acid or tris(trimethylsilyl) phosphite Classical vs. modern phosphonation agents
Methylene source Formaldehyde or bis(bromomethyl) derivatives Mannich-type condensation
Solvent Water, methanesulfonic acid, sulfolane, or DMSO Solvent choice affects reaction rate
Temperature 60–90 °C Controlled heating to optimize yield
Reaction time Several hours to days Microwave-assisted methods reduce time
Neutralization agent Ammonia Forms triammonium salt for stability
Purification method Recrystallization Ensures high purity

Research Findings and Methodological Advances

  • Classical methods : The traditional approach using phosphorous acid and phosphorus trichloride with carboxylic acid derivatives is well-established but slow and sometimes inefficient for large-scale production.

  • Microwave-assisted synthesis : This technique significantly reduces reaction times while maintaining comparable yields, making it attractive for industrial applications.

  • Use of alternative solvents : Employing methanesulfonic acid or ionic liquids improves solubility of intermediates and reaction homogeneity, preventing solidification issues common in classical methods.

  • One-pot reactions : Recent methodologies involve one-pot synthesis combining amine, formaldehyde, and phosphite reagents, streamlining the process and reducing purification steps.

  • Ammonium salt formation : Neutralization with ammonia to form triammonium salts enhances the compound’s water solubility and stability, which is critical for its applications.

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can modify the bisphosphonate groups.

    Substitution: The dodecyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce different functional groups into the dodecyl chain.

Scientific Research Applications

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biomolecule modifier.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate groups can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, cellular signaling, and other physiological processes.

Comparison with Similar Compounds

Key Chemical Properties:

  • Molecular Formula: The parent acid, [(dodecylimino)bis(methylene)]bisphosphonic acid, has the formula C₁₄H₃₃NO₆P₂ (molecular weight: 373.36 g/mol).
  • Physical Properties : Density = 1.223 g/cm³, boiling point = 565.7°C, and LogP = -0.801.
  • Dissociation Constants : The bisphosphonic acid derivative (Lauraphos 301) exhibits pKa₁ = 6.8 and pKa₂ = 8.8.
  • Applications : Used as a flotation agent for cassiterite (tin ore) due to its selective adsorption on mineral surfaces, and in biomedical research for bone resorption inhibition.

Comparison with Similar Compounds

Variation in Alkyl Chain Length

Alkylimino-bis(methylene)bisphosphonates differ primarily in the length of their hydrocarbon chains, which significantly impacts their hydrophobicity and industrial efficacy:

Compound Name Alkyl Chain CAS Number Molecular Formula Key Applications
Triammonium hydrogen [(butylimino)bis(methylene)]bisphosphonate C₄ 94107-79-6 C₈H₂₄N₃O₆P₂ Detergents, corrosion inhibition
Triammonium hydrogen [(hexylimino)bis(methylene)]bisphosphonate C₆ 94107-81-0 C₁₀H₂₈N₃O₆P₂ Mineral flotation
Triammonium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate C₁₂ Not listed C₁₄H₃₃N₃O₆P₂ Ore flotation, biomedical uses
Triammonium hydrogen [(tetradecylimino)bis(methylene)]bisphosphonate C₁₄ 94107-82-1 C₁₆H₃₇N₃O₆P₂ High-temperature stabilizers

Key Findings :

  • Longer alkyl chains (e.g., C₁₂, C₁₄) enhance surface activity and adsorption on mineral surfaces, making them superior in flotation processes.
  • Shorter chains (C₄, C₆) improve water solubility, favoring applications in detergents and corrosion inhibition.

Counterion Variants

The counterion in bisphosphonate salts influences solubility, stability, and industrial compatibility:

Compound Name Counterion CAS Number Molecular Formula Notable Properties
Triammonium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate NH₄⁺ Not listed C₁₄H₃₃N₃O₆P₂ pH-sensitive; used in acidic mineral processing
Tripotassium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate K⁺ 94230-68-9 C₁₄H₃₀K₃NO₆P₂ High thermal stability (>300°C)
Tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate Na⁺ 16693-69-9 C₁₄H₂₈NNa₄O₆P₂ Enhanced solubility in alkaline conditions

Key Findings :

  • Ammonium salts are preferred in acidic environments (e.g., ore flotation at pH 6–9).
  • Sodium and potassium salts exhibit better solubility in neutral-to-alkaline systems, suitable for pharmaceutical formulations.

Functional Group Modifications

Structural analogs with alternative functional groups demonstrate divergent biological and chemical behaviors:

Compound Name Functional Group CAS Number Applications
Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate Hydroxyethyl group 84696-97-9 Chelating agent for heavy metals
(N,N)-Tetramethyl-bis(phosphonate)-bis(methylene) amine methacrylates Methacrylate linkage Not listed Polymer synthesis for drug delivery
5′-Methylene-bis(POM)-phosphonate prodrugs Prodrug moiety Not listed Anti-HCV therapeutics (e.g., PSI-7977)

Key Findings :

  • Hydroxyethyl derivatives improve metal ion chelation but reduce thermal stability.
  • Methacrylate-linked bisphosphonates enable controlled radical polymerization, expanding their use in biomedical materials.
  • Prodrug forms (e.g., TPBP) enhance bioavailability of antiviral agents.

Biological Activity

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, which are known for their ability to inhibit bone resorption and exhibit a variety of biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Bisphosphonates are characterized by their two phosphonate groups attached to a carbon atom. The specific structure of this compound includes:

  • Phosphonate Groups : Essential for its biological activity.
  • Dodecylimino Group : Contributes to hydrophobic properties and potential interactions with biological membranes.

The biological activity of bisphosphonates, including this compound, primarily involves:

  • Inhibition of Osteoclast Activity : Bisphosphonates interfere with osteoclast function, which is crucial for bone resorption. They inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), disrupting the mevalonate pathway critical for osteoclast survival and function .
  • Calcium Chelation : These compounds can chelate calcium ions, affecting bone mineralization processes and further influencing osteoclast activity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-resorptive properties:

  • Cell Culture Experiments : Studies show that this compound can reduce osteoclast differentiation and activity in vitro, leading to decreased bone resorption markers.
  • Cytotoxicity Assessments : The compound has been evaluated for cytotoxic effects on various cell lines, indicating selective toxicity towards osteoclasts while sparing other cell types.

In Vivo Studies

Animal models have provided insights into the efficacy of this compound:

  • Bone Density Measurements : In rodent models, administration of the compound resulted in increased bone mineral density compared to controls.
  • Histological Analysis : Examination of bone tissue revealed reduced osteoclast numbers and preserved trabecular architecture.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

  • Osteoporosis Treatment : Patients treated with bisphosphonates have shown improved bone density and reduced fracture rates.
  • Paget's Disease Management : The compound may be beneficial in managing Paget's disease due to its ability to inhibit excessive bone remodeling.

Comparative Biological Activity

To better understand the relative effectiveness of this compound, a comparison with other bisphosphonates is presented below:

Compound NameMechanism of ActionPrimary UseEfficacy in Osteoporosis
Triammonium hydrogenFPPS inhibitionPotential osteoporosis treatmentHigh
AlendronateFPPS inhibitionOsteoporosisVery High
RisedronateFPPS inhibitionOsteoporosisHigh
Zoledronic acidFPPS inhibitionOsteoporosis, cancer-related bone lossVery High

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